1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
CAS No.:
Cat. No.: VC18848041
Molecular Formula: C8H9F3N2S2
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9F3N2S2 |
|---|---|
| Molecular Weight | 254.3 g/mol |
| IUPAC Name | [3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
| Standard InChI | InChI=1S/C8H9F3N2S2/c1-14-6-4-2-3-5(13-12)7(6)15-8(9,10)11/h2-4,13H,12H2,1H3 |
| Standard InChI Key | RCPDOSQZCOPMDN-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=CC(=C1SC(F)(F)F)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [3-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine, reflects its substitution pattern: a phenyl ring bearing methylthio (-SMe) at position 3 and trifluoromethylthio (-SCF₃) at position 2, with a hydrazine (-NH-NH₂) group at position 1. The Canonical SMILES notation, CSC1=CC=CC(=C1SC(F)(F)F)NN, provides a precise representation of its connectivity (Fig. 1).
Key Structural Features:
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Hydrazine Moiety: The -NH-NH₂ group enables participation in condensation reactions, forming heterocycles like pyrazoles and triazoles .
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Sulfur Substituents: The methylthio and trifluoromethylthio groups enhance lipophilicity, facilitating membrane permeability in biological systems.
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Electron-Deficient Aromatic Ring: The electron-withdrawing -SCF₃ group polarizes the phenyl ring, directing electrophilic substitution reactions to specific positions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉F₃N₂S₂ | |
| Molecular Weight | 254.3 g/mol | |
| CAS Number | 118815382 | |
| XLogP3-AA | 3.2 (estimated) | |
| Hydrogen Bond Donors | 2 (NH-NH₂) | |
| Hydrogen Bond Acceptors | 6 (N₂, S₂, F₃) |
The compound’s logP (3.2) suggests moderate lipophilicity, balancing solubility in organic solvents and aqueous media. Its melting point and boiling point remain unspecified in available literature, necessitating experimental determination.
Synthesis and Optimization
Reaction Pathways
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multi-step protocols, as outlined in patent WO2008113661A2 :
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Starting Material: 1,3-Dichloro-2-fluoro-5-trifluoromethylbenzene reacts with hydrazine hydrate in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide).
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Nucleophilic Aromatic Substitution: The fluorine atom at position 2 is displaced by hydrazine, forming the hydrazine-phenyl intermediate.
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Thioether Formation: Sequential treatment with methanethiol and trifluoromethanethiol introduces the -SMe and -SCF₃ groups .
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–40°C | Maximizes SNAr reactivity |
| Reaction Time | 24–120 hours | Completes substitution |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Hydrazine Equivalents | 1.5–2.0 | Minimizes byproducts |
Under optimized conditions, yields exceed 90% with >95% purity . Side products like 2-chloro-4-(trifluoromethyl)phenylhydrazine are minimized through precise stoichiometry and temperature control .
Applications in Scientific Research
Medicinal Chemistry
The compound’s trifluoromethylthio group (-SCF₃) is prized in drug design for its metabolic stability and ability to modulate target binding. Preliminary studies suggest utility in:
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Antimicrobial Agents: The sulfur atoms disrupt bacterial cell wall synthesis via thiol-disulfide exchange.
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Kinase Inhibitors: The hydrazine moiety chelates metal ions in enzyme active sites, inhibiting phosphorylation cascades.
Materials Science
In polymer chemistry, the compound acts as a crosslinking agent due to its bifunctional -NH-NH₂ group, enhancing thermal stability in epoxy resins.
| Hazard Category | Description | Source |
|---|---|---|
| Flammability | Combustible liquid | |
| Toxicity | Irritant (skin, eyes) | |
| Environmental Impact | Toxic to aquatic life |
Emergency Measures
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Extinguishing Media: Alcohol-resistant foam, dry chemical.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, fume hood.
Comparative Analysis with Analogues
| Compound | Substituents | logP | Applications |
|---|---|---|---|
| 1-(3-(Trifluoromethyl)... | -CF₃, -SCF₃ | 3.5 | Anticancer agents |
| 1-(4-(Methylthio)... | -SMe, -OCF₃ | 2.8 | Agrochemicals |
The trifluoromethylthio group in 1-(3-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine confers superior oxidative stability compared to oxygen-containing analogues.
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